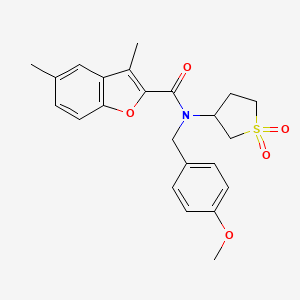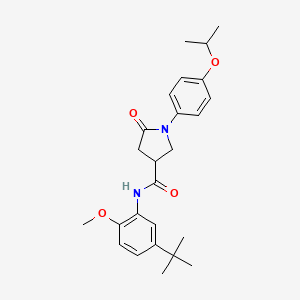![molecular formula C19H21N3O B4087721 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
説明
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBBA belongs to the family of benzimidazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
作用機序
The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, viral replication, and cancer cell growth. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, including COX-2, iNOS, and MMP-9. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of the viral DNA polymerase by binding to the active site of the enzyme. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. Inflammatory cells treated with N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide have been shown to exhibit reduced production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as reduced production of ROS and NO. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the replication of HSV-1 and HSV-2 in vitro. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide possesses several advantages and limitations for lab experiments. One of the advantages of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is its potential therapeutic properties, which make it an attractive compound for drug development. Additionally, the synthesis method of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is well-established, and the compound is commercially available. However, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide also possesses some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in in vitro assays. Additionally, the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of future research is the development of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide-based drugs for the treatment of inflammatory diseases, viral infections, and cancer. Additionally, future research could focus on investigating the mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide to gain a better understanding of its effects. Furthermore, future research could investigate the potential use of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide in combination with other drugs to enhance its therapeutic properties.
科学的研究の応用
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties in various in vitro and in vivo studies. N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to inhibit the activity of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in inflammatory cells. Additionally, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting the viral DNA polymerase activity. Furthermore, N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been demonstrated to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells, by activating the caspase-dependent apoptotic pathway.
特性
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-7-9-16(10-8-14)13-22-18-6-4-3-5-17(18)21-19(22)11-12-20-15(2)23/h3-10H,11-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBOHLXNHQUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-5-(4-fluorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087642.png)
![4-(4-fluorophenyl)-6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087647.png)
![3-[({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4087655.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087671.png)

![2-bromo-N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4087682.png)
![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4087686.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4087717.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087727.png)

![3-benzyl-6-isopropyl-2-(isopropylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087740.png)
![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)